molecular formula C10H12ClN5 B2427731 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine CAS No. 1520785-58-3

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine

Cat. No.: B2427731
CAS No.: 1520785-58-3
M. Wt: 237.69
InChI Key: UOFACLBMVDECCH-UHFFFAOYSA-N
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Description

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is a heterocyclic compound that features a triazolopyridine core fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine is unique due to its specific triazolopyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5/c11-8-1-2-9-13-10(14-16(9)7-8)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFACLBMVDECCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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